![molecular formula C19H16N4O2S B4368049 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide](/img/structure/B4368049.png)
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide
Overview
Description
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide, also known as BNTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNTA is a heterocyclic compound that contains a triazole ring and a naphthalenesulfonamide moiety.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has also been shown to inhibit the activity of protein kinase CK2, an enzyme that regulates cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide can inhibit the growth of cancer cells and reduce inflammation. N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. However, the effects of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide is its high potency and selectivity for certain enzymes and proteins. This makes it a useful tool for studying the structure and function of these molecules. However, one of the limitations of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the potential toxicity of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide needs to be carefully considered when using it in lab experiments.
Future Directions
There are several future directions for research on N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide. One area of interest is the development of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide-based drugs for the treatment of cancer, diabetes, and inflammation. Another area of interest is the use of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide as a tool for studying the structure and function of proteins and enzymes. Additionally, there is potential for the use of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide in organic electronics and optoelectronics. Further research is needed to fully understand the potential applications of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide and to determine its safety and efficacy.
Scientific Research Applications
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In biochemistry, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been used as a tool to study the structure and function of proteins and enzymes. In materials science, N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide has been studied for its potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-26(25,18-11-10-16-8-4-5-9-17(16)12-18)22-19-20-14-23(21-19)13-15-6-2-1-3-7-15/h1-12,14H,13H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHNAPQMIYWKSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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